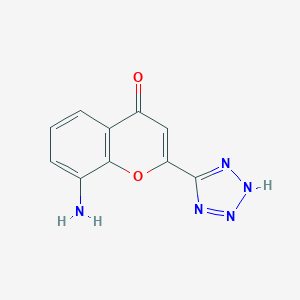

8-氨基-2-(1H-四唑-5-基)-4H-色酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a novel energetic compound with a high-nitrogen content, 1-amino-tetrazolo-[4,5-b]tetrazole, which shares the tetrazole moiety with the compound of interest . The second paper describes the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, which are related to chromen-4-one structures . These papers suggest that the compound of interest may have energetic properties due to the tetrazole group and could be synthesized through methods similar to those used for chromene derivatives.

Synthesis Analysis

The synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer a potential pathway. The organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involves a tandem Michael addition - cyclization reaction . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a cyclization step with a tetrazole precursor.

Molecular Structure Analysis

The molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is not directly analyzed in the papers. However, the first paper provides detailed theoretical calculations on the electronic structure properties and interactions of chemical bonds for a high-nitrogen compound . This information can be useful in predicting the molecular structure and stability of the compound of interest, as the presence of the tetrazole group is likely to influence its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not covered in the provided papers. Nonetheless, the first paper's discussion on the azido-cyclization kinetics of a related compound suggests that the compound of interest may also undergo similar reactions, which could be relevant for its synthesis or functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are not directly reported in the papers. However, the first paper predicts properties such as density, enthalpy of formation, and detonation performance for a high-nitrogen compound . These properties are important for understanding the energetic potential of the compound of interest. The second paper does not provide specific physical or chemical properties but does indicate that the chromene derivatives synthesized can exhibit moderate enantioselectivity , which could suggest that the compound of interest may also display chiral properties.

科学研究应用

-

Pharmaceutical Synthesis

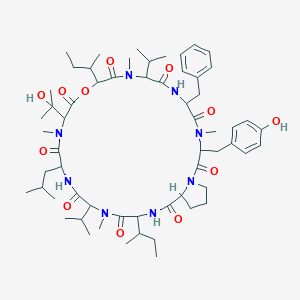

- Summary of Application : “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one” is used in the synthesis of pharmaceuticals . It is a key intermediate in the production of Pranlukast, a medication used to treat bronchial asthma .

- Methods of Application : The compound is prepared through a multi-step reaction involving 3-amino-2-hydroxyacetophenone, sodium hydroxide or potassium hydroxide, acetyl chloride, sodium methoxide or potassium tert-butoxide, DMSO (dimethylsulfoxide), and 1H-tetrazol-5-carboxylic acid ethyl ester .

- Results or Outcomes : The method has been described as having high added value and can obtain high value-added products. Despite the multi-step reactions, they can be completed in one or two steps, simplifying the process and making it suitable for industrial production .

-

Carbon Capture

- Summary of Application : Tetrazole-based molecules, such as “8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one”, have been used in the preparation of porous metal-tetrazolate architectures for applications like carbon capture .

- Methods of Application : The compound is used in the synthesis of metal-organic frameworks (MOFs) that have high selectivity for adsorbing CO2 . This is attributed to the high density of free nucleophilic tetrazole N atoms on the pore surfaces .

- Results or Outcomes : The study reported the synthesis of three tetrazole-based MOFs. One of these MOFs showed high selectivity for adsorbing CO2 .

属性

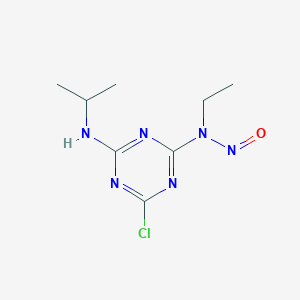

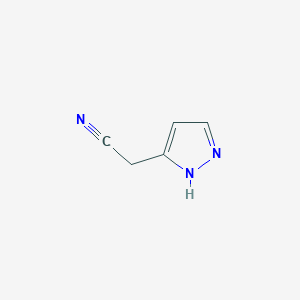

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | |

CAS RN |

110683-22-2 |

Source

|

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)